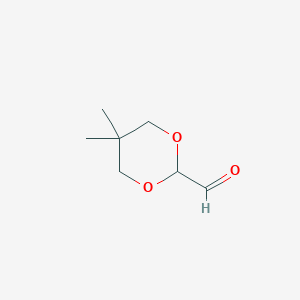![molecular formula C13H15NO4 B8677426 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)
3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a morpholinylcarbonylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of benzaldehyde with morpholine and a suitable carbonylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 3-[4-Morpholinylcarbonylmethoxy]benzoic acid.
Reduction: 3-[4-Morpholinylcarbonylmethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi, leading to oxidative stress and cell death . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, known for its characteristic almond-like odor and wide range of applications.
4-Morpholinylbenzaldehyde: A similar compound with a morpholine group directly attached to the benzaldehyde moiety.
3-Methoxybenzaldehyde: A compound with a methoxy group at the meta position relative to the aldehyde group.
Uniqueness: 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde is unique due to the presence of both a morpholinylcarbonyl and a methoxy group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C13H15NO4/c15-9-11-2-1-3-12(8-11)18-10-13(16)14-4-6-17-7-5-14/h1-3,8-9H,4-7,10H2 |
InChI Key |
YZAHUZSKFGCQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8677343.png)
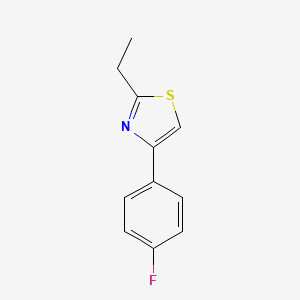
![Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)
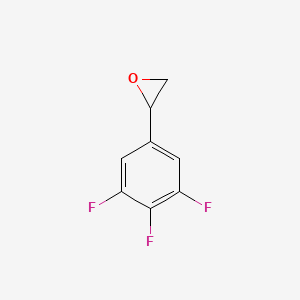
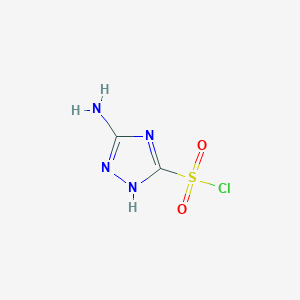
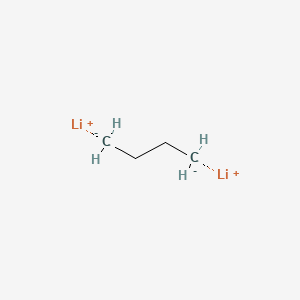

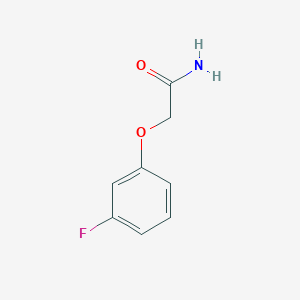
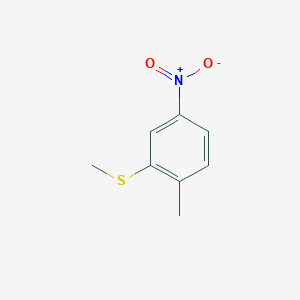
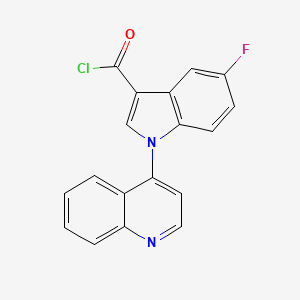

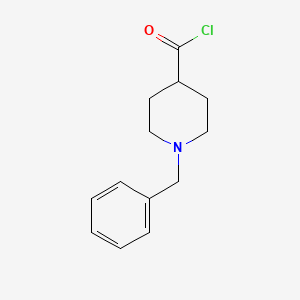
![1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester](/img/structure/B8677439.png)
